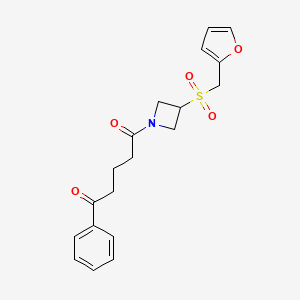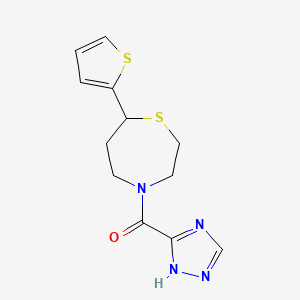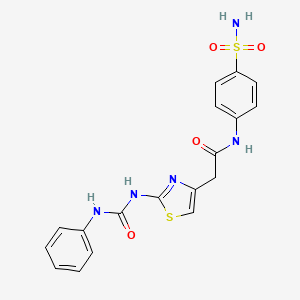
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione, also known as FSA, is a novel compound that has recently gained attention in the field of medicinal chemistry. FSA is a small molecule that exhibits promising anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Mecanismo De Acción
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione exerts its anti-inflammatory and anti-cancer effects by targeting several key pathways in the body. This compound inhibits the activation of NF-κB pathway, which is a major regulator of inflammation and cancer. This compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. This compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB pathway. This compound also induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro, making it a potential candidate for drug development. However, this compound has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione. One potential direction is the development of this compound derivatives that are more water-soluble, which could improve its potential for drug development. Another direction is the study of this compound in vivo, which could provide more insight into its potential therapeutic applications. Finally, the study of this compound in combination with other anti-inflammatory and anti-cancer agents could provide new avenues for drug development.
Métodos De Síntesis
The synthesis of 1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione involves a multi-step process, starting with the reaction of furan-2-ylmethanethiol with 2-bromoethylsulfonyl chloride to form 2-(furan-2-ylmethylsulfonyl)ethanethiol. This intermediate is then reacted with azetidine-1-carboxylic acid to form 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanethiol. The final step involves the reaction of this intermediate with 1,5-dibromopentane to form this compound.
Aplicaciones Científicas De Investigación
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione has been extensively studied for its anti-inflammatory and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propiedades
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-18(15-6-2-1-3-7-15)9-4-10-19(22)20-12-17(13-20)26(23,24)14-16-8-5-11-25-16/h1-3,5-8,11,17H,4,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNRSPLLRUQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2850725.png)

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2850731.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850732.png)